molecular formula C6H7ClN2O2S B1456803 2-Chloro-5-methylpyridine-3-sulfonamide CAS No. 1208081-46-2

2-Chloro-5-methylpyridine-3-sulfonamide

Cat. No.: B1456803
CAS No.: 1208081-46-2
M. Wt: 206.65 g/mol
InChI Key: DXSNPCWSHIBMAX-UHFFFAOYSA-N
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Description

2-Chloro-5-methylpyridine-3-sulfonamide is an organic compound with the molecular formula C6H7ClN2O2S It is a derivative of pyridine, characterized by the presence of a chlorine atom at the second position, a methyl group at the fifth position, and a sulfonamide group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-methylpyridine-3-sulfonamide typically involves the chlorination of 5-methylpyridine followed by sulfonation. One common method includes:

    Chlorination: 5-Methylpyridine is reacted with chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce the chlorine atom at the second position.

    Sulfonation: The chlorinated product is then treated with sulfuric acid or chlorosulfonic acid to introduce the sulfonamide group at the third position.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) is crucial for large-scale synthesis.

Types of Reactions:

    Substitution Reactions: The chlorine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of various derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the chlorine atom is replaced by a boronic acid derivative.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products:

    Substitution Products: Various substituted pyridine derivatives depending on the nucleophile used.

    Oxidation Products: Oxidized forms of the original compound, potentially with additional functional groups.

    Reduction Products: Reduced forms with altered oxidation states.

Scientific Research Applications

2-Chloro-5-methylpyridine-3-sulfonamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also a building block in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for drug development, particularly in the synthesis of compounds with potential therapeutic effects.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2-Chloro-5-methylpyridine-3-sulfonamide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), which can inhibit the synthesis of folic acid in bacteria, leading to antimicrobial effects.

Comparison with Similar Compounds

    2-Chloro-5-methylpyridine: Lacks the sulfonamide group, making it less versatile in certain chemical reactions.

    5-Methylpyridine-3-sulfonamide:

    2-Chloro-3-sulfonamidopyridine: Similar structure but without the methyl group, leading to different chemical properties.

Uniqueness: 2-Chloro-5-methylpyridine-3-sulfonamide is unique due to the combination of its chlorine, methyl, and sulfonamide groups, which confer distinct reactivity and versatility in various chemical and biological contexts.

This compound’s unique structure and properties make it a valuable subject of study in multiple scientific disciplines, offering potential for significant advancements in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

2-chloro-5-methylpyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O2S/c1-4-2-5(12(8,10)11)6(7)9-3-4/h2-3H,1H3,(H2,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXSNPCWSHIBMAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)Cl)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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